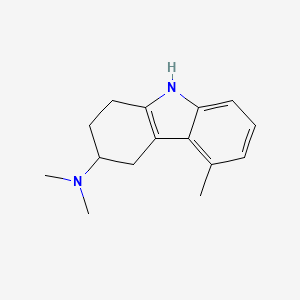
(5-bromopyridin-3-yl) methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromopyridin-3-yl) methanesulfonate is an organic compound with the molecular formula C7H8BrNO3S It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromopyridin-3-yl) methanesulfonate typically involves the reaction of 5-bromopyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
5-bromopyridine+methanesulfonyl chloride→(5-bromopyridin-3-yl) methanesulfonate
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
(5-Bromopyridin-3-yl) methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines or thiols.
Suzuki-Miyaura coupling: This reaction involves the coupling of the bromopyridine moiety with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and a boronic acid. The reaction is usually performed in a mixture of water and an organic solvent like tetrahydrofuran (THF).
Major Products
Nucleophilic substitution: The major products are the corresponding substituted pyridines.
Suzuki-Miyaura coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
科学研究应用
(5-Bromopyridin-3-yl) methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of (5-bromopyridin-3-yl) methanesulfonate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the methanesulfonate group acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon atom. In Suzuki-Miyaura coupling, the bromopyridine moiety undergoes oxidative addition to the palladium catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the biaryl product.
相似化合物的比较
Similar Compounds
- (5-Bromopyridin-3-yl)carbamic acid tert-butyl ester
- (5-Bromopyridin-3-yl)methanamine
Uniqueness
(5-Bromopyridin-3-yl) methanesulfonate is unique due to its methanesulfonate group, which makes it a versatile intermediate for various chemical reactions. Its ability to undergo both nucleophilic substitution and Suzuki-Miyaura coupling reactions distinguishes it from other similar compounds.
属性
分子式 |
C6H6BrNO3S |
|---|---|
分子量 |
252.09 g/mol |
IUPAC 名称 |
(5-bromopyridin-3-yl) methanesulfonate |
InChI |
InChI=1S/C6H6BrNO3S/c1-12(9,10)11-6-2-5(7)3-8-4-6/h2-4H,1H3 |
InChI 键 |
YOJQSUCORITJSU-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OC1=CC(=CN=C1)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Chloro-3-iodo-2-phenyl-pyrano[2,3-c]pyridin-4-one](/img/structure/B8504371.png)

![8-(4-Dimethylamino-phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8504397.png)




![2(-1-[4-chlorophenyl]ethylthio)pyridine N-oxide](/img/structure/B8504434.png)
![4-(3-{[tert-Butyl(dimethyl)silyl]oxy}propoxy)benzoic acid](/img/structure/B8504435.png)


